CDC801

Catalog No.
S006987
CAS No.
192819-27-5
M.F
C23H24N2O5
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDC801

CAS Number

192819-27-5

Product Name

CDC801

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)

InChI Key

DDYUBCCTNHWSQM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

CDC-801 is under investigation in clinical trial NCT00006097 (Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia).
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
CDC-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

CDC801 (CAS 192819-27-5), also known as CC-1088, is a potent, orally active selective cytokine inhibitory drug (SelCID) that functions as a dual phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor[1]. Structurally derived as a thalidomide analog, it was engineered to decouple the anti-inflammatory and anti-angiogenic efficacy of the parent compound from its dose-limiting toxicities [2]. In procurement and material selection, CDC801 is prioritized for its ability to selectively elevate intracellular cAMP and suppress pro-inflammatory cytokines (including TNF-α, IL-6, and VEGF) without inducing the sedation, teratogenicity, or emesis typically associated with earlier-generation immunomodulators and classic PDE4 inhibitors [3].

Substituting CDC801 with generic thalidomide or classic PDE4 inhibitors like rolipram introduces severe confounding variables in preclinical workflows [1]. Thalidomide exhibits a very weak IC50 (~194 μM) for TNF-α suppression and induces broad, off-target immunomodulatory effects, sedation, and teratogenicity, making it unsuitable for highly targeted cytokine assays [2]. Conversely, while classic PDE4 inhibitors like rolipram are potent, they trigger dose-limiting emesis and gastrointestinal disruption in vivo, which can severely distort metabolic, behavioral, and inflammatory readouts [3]. CDC801 provides a targeted SelCID profile that isolates PDE4/TNF-α inhibition from these toxicities, ensuring clean, reproducible data in complex biological models[4].

Superior TNF-α Suppression Potency vs. Thalidomide

In LPS-stimulated peripheral blood mononuclear cell (PBMC) assays, CDC801 demonstrates highly efficient suppression of TNF-α compared to its parent compound, thalidomide[1]. While thalidomide requires extremely high concentrations to achieve inhibition, CDC801 operates in the low micromolar range, representing a massive increase in target potency [2].

Evidence DimensionTNF-α Inhibition (IC50)
Target Compound Data2.5 μM
Comparator Or BaselineThalidomide (~194 μM)
Quantified Difference~77-fold greater potency for CDC801
ConditionsLPS-stimulated PBMC assay

Enables robust cytokine suppression at lower dosing regimens, minimizing off-target cellular toxicity and solubility issues in immunological assays.

In Vivo Tolerability: Absence of PDE4-Associated Emesis

A major limitation of classic PDE4 inhibitors is their narrow therapeutic window due to severe gastrointestinal side effects. CDC801 was specifically developed to bypass the emetic response that plagues compounds like rolipram [1]. Clinical and preclinical evaluations confirm that CDC801 does not induce the nausea or vomiting typical of the broader PDE4 inhibitor class [2].

Evidence DimensionEmetic Response / Gastrointestinal Disruption
Target Compound DataSafe and well-tolerated; absence of dose-limiting emesis
Comparator Or BaselineRolipram (Severe, dose-limiting emesis)
Quantified DifferenceComplete bypass of PDE4-associated emetic responses at therapeutic exposures
ConditionsIn vivo mammalian models and Phase I safety evaluations

Essential for long-term in vivo inflammatory models where gastrointestinal distress would confound metabolic, behavioral, or histological readouts.

Targeted PDE4 Enzymatic Inhibition

CDC801 provides targeted inhibition of the PDE4 enzyme, which is critical for regulating intracellular cAMP levels in inflammatory cells [1]. Unlike non-selective phosphodiesterase inhibitors (such as IBMX or theophylline) that require high concentrations and hit multiple PDE families, CDC801 achieves selective inhibition at a low micromolar IC50 .

Evidence DimensionPDE4 Enzymatic Inhibition (IC50)
Target Compound Data1.1 μM
Comparator Or BaselineNon-selective PDE inhibitors (e.g., Theophylline, IBMX at high micromolar/millimolar ranges)
Quantified DifferenceHighly selective, low-micromolar targeted inhibition
ConditionsIsolated PDE4 enzymatic assays

Ensures high-fidelity pathway mapping in cAMP signaling studies without cross-reactivity to PDE1, PDE3, or PDE5.

Dual-Action Angiogenic Cytokine Suppression (VEGF and IL-6)

Beyond TNF-α, CDC801 acts as a potent suppressor of key angiogenic cytokines, specifically vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) [1]. In co-culture models, CDC801 significantly downregulates the expression of these factors, providing a dual-action mechanism that pure classic PDE4 inhibitors lack [2].

Evidence DimensionVEGF and IL-6 Expression Suppression
Target Compound DataSignificant dose-dependent downregulation
Comparator Or BaselineClassic PDE4 inhibitors (limited direct anti-angiogenic cytokine reduction)
Quantified DifferenceSimultaneous suppression of PDE4, TNF-α, VEGF, and IL-6
ConditionsMyeloma and endothelial cell co-cultures

Makes CDC801 a superior tool compound for hematological malignancy and neoangiogenesis research requiring multi-cytokine modulation.

Preclinical Models of Inflammatory Bowel Disease (IBD)

CDC801 is highly recommended for in vivo Crohn's disease and IBD models. Because it bypasses the dose-limiting emesis and gastrointestinal disruption caused by classic PDE4 inhibitors like rolipram, it allows for accurate histological and clinical scoring of intestinal inflammation without confounding drug-induced GI toxicity[1].

Hematological Malignancy and Tumor Microenvironment Assays

Ideal for multiple myeloma and leukemia co-culture research requiring the simultaneous suppression of TNF-α, IL-6, and VEGF. CDC801 provides a dual-action mechanism that pure PDE4 inhibitors lack, making it a superior tool for studying angiogenesis and cytokine-driven tumor proliferation[2].

Structure-Activity Relationship (SAR) Benchmarking for SelCIDs

CDC801 serves as a critical reference standard alongside later-generation compounds like apremilast (CC-10004). It is essential for procurement in medicinal chemistry workflows evaluating the binding kinetics, target selectivity, and off-target profiles of novel thalidomide analogs and selective cytokine inhibitory drugs [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

408.16852187 Da

Monoisotopic Mass

408.16852187 Da

Heavy Atom Count

30

UNII

95HB56U8P8

Other CAS

192819-27-5

Dates

Last modified: 02-18-2024
[1]. Man HW, et al. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4and tumor necrosis factor-alpha inhibitor. J Med Chem. 2009 Mar 26;52(6):1522-4.

Explore Compound Types